molecular formula C13H16N4OS2 B2770992 1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1705246-20-3

1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2770992
CAS No.: 1705246-20-3
M. Wt: 308.42
InChI Key: ILCMSFGKTGVZST-UHFFFAOYSA-N
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Description

1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H16N4OS2 and its molecular weight is 308.42. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods and Anticancer Agents

Research into compounds related to 1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has revealed novel synthesis methods that offer promising anticancer activities. A study by Mahmoud et al. (2021) demonstrated a microwave-assisted one-pot three-component synthesis of thiazolyl(hydrazonoethyl)thiazoles, showing potential as anti-breast cancer agents with significant activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Biological Activities in Agrochemicals

Xiao-fei Zhu and De-Qing Shi (2009) synthesized novel thiophosphoryl oximates containing thiazole and 1,2,3-triazole rings, aiming to find agrochemicals with high activity and low toxicity. Preliminary bioassays indicated moderate insecticidal and fungicidal activities among the synthesized compounds (Zhu & Shi, 2009).

Anti-inflammatory and Antibacterial Applications

Labanauskas et al. (2004) synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, revealing anti-inflammatory activities. This points towards the potential use of related compounds in developing treatments for inflammation (Labanauskas et al., 2004). Additionally, Sara Tehranchian et al. (2005) reported on the synthesis and in vitro antimicrobial activity of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones against various bacterial strains (Tehranchian et al., 2005).

Fragment Screening Libraries for Drug Discovery

A recent study by Pandey et al. (2020) outlined an efficient synthesis method for 1,4-thiazepanones and 1,4-thiazepanes, highlighting their potential as three-dimensional fragments in screening libraries for drug discovery. This work underscores the importance of such compounds in identifying new BET (bromodomain and extraterminal domain) bromodomain ligands (Pandey et al., 2020).

Properties

IUPAC Name

1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c18-13(8-17-10-14-9-15-17)16-4-3-12(20-7-5-16)11-2-1-6-19-11/h1-2,6,9-10,12H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCMSFGKTGVZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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